Acetamide,N-(4-phenyl-3-butynyl)-
Description
Contextualization within Acetamide (B32628) and Propargylic Amide Chemistry
N-(4-phenyl-3-butynyl)acetamide is a derivative of acetamide, an organic compound with the formula CH3CONH2. vulcanchem.com Acetamides are a class of amides that are widely used as intermediates in the synthesis of various pharmaceuticals and other organic compounds. The amide functional group is a crucial component of many biologically active molecules and materials.
The presence of the propargylic group (a C≡C triple bond adjacent to a CH2 group) also places N-(4-phenyl-3-butynyl)acetamide within the class of propargylic amides. Propargylic amides are versatile substrates in organic synthesis, known to participate in a variety of transformations, including cyclization reactions to form heterocyclic compounds. The reactivity of the propargylic system, often enhanced by the presence of the amide nitrogen, makes these compounds valuable precursors for complex molecular architectures.
Significance of Alkyne Functionality in Advanced Organic Transformations
The alkyne functionality is a cornerstone of modern organic synthesis, prized for its versatility and reactivity. The carbon-carbon triple bond can undergo a wide array of transformations, including addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. This allows for the construction of complex carbon skeletons and the introduction of diverse functional groups.
In the context of N-(4-phenyl-3-butynyl)acetamide, the terminal alkyne is a key reactive site. It can be deprotonated to form a nucleophilic acetylide, which can then participate in reactions with various electrophiles to extend the carbon chain. Furthermore, the alkyne can be activated by transition metals, particularly gold, to facilitate intramolecular reactions. Gold(I) catalysts, known for their "alkynophilicity," can activate the triple bond towards nucleophilic attack, leading to the formation of new rings. This type of catalysis is highly efficient and often proceeds under mild conditions, making it an attractive strategy for the synthesis of complex molecules. The development of gold-catalyzed reactions has significantly expanded the synthetic utility of alkynes in recent years.
Overview of Research Trajectories for N-(4-phenyl-3-butynyl)acetamide
While specific research focusing solely on N-(4-phenyl-3-butynyl)acetamide is not extensively documented in publicly available literature, its structural motifs suggest several promising research directions based on the known reactivity of related compounds. A primary area of investigation for molecules of this type is their use as precursors for the synthesis of nitrogen-containing heterocyclic compounds.
One of the most significant potential applications for N-(4-phenyl-3-butynyl)acetamide lies in its use as a substrate for intramolecular cyclization reactions. The presence of the amide nitrogen as a potential nucleophile and the alkyne as an electrophilic partner (upon activation) sets the stage for the formation of various heterocyclic rings. Gold-catalyzed cyclization of similar N-propargyl amides is a well-established method for the synthesis of substituted isoquinolines and other nitrogen heterocycles. These reactions are of considerable interest as the resulting heterocyclic cores are found in numerous biologically active natural products and pharmaceutical agents.
Future research on N-(4-phenyl-3-butynyl)acetamide is likely to explore its reactivity in such metal-catalyzed cycloisomerization reactions. Investigations would likely focus on the optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, to control the regioselectivity and efficiency of the cyclization. The resulting heterocyclic products would then be evaluated for their potential biological activities, contributing to the development of new therapeutic agents. Furthermore, the phenyl and acetamide moieties offer sites for further functionalization, allowing for the creation of a library of related compounds for structure-activity relationship studies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-(4-phenylbut-3-ynyl)acetamide |
InChI |
InChI=1S/C12H13NO/c1-11(14)13-10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8H,6,10H2,1H3,(H,13,14) |
InChI Key |
GPBVWZZEMHMBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N 4 Phenyl 3 Butynyl Acetamide
Transition Metal-Catalyzed Transformations of the Butynyl Moiety
The butynyl group in N-(4-phenyl-3-butynyl)acetamide is a versatile handle for a variety of transition metal-catalyzed reactions. The terminal alkyne is particularly susceptible to additions and cyclizations, offering pathways to a diverse range of molecular architectures.
Palladium-Catalyzed Alkyne Hydration Reactions
While direct studies on the palladium-catalyzed hydration of N-(4-phenyl-3-butynyl)acetamide are not extensively documented, the general mechanism for such reactions is well-established for terminal alkynes. libretexts.org This transformation typically yields a ketone product through an initial enol intermediate which undergoes tautomerization. libretexts.org The hydration of alkynes can be facilitated by strong acids and a mercury(II) salt, but palladium catalysis offers an alternative pathway. libretexts.org
In a hypothetical palladium-catalyzed hydration of N-(4-phenyl-3-butynyl)acetamide, the reaction would proceed via the addition of water across the carbon-carbon triple bond. This would lead to the formation of an enol intermediate, which would then tautomerize to the more stable ketone, N-(4-phenyl-3-oxobutyl)acetamide.
Table 1: Hypothetical Product Distribution in the Palladium-Catalyzed Hydration of N-(4-phenyl-3-butynyl)acetamide
| Catalyst System | Temperature (°C) | Solvent | Major Product | Yield (%) |
| Pd(OAc)₂/dppf | 80 | Toluene | N-(4-phenyl-3-oxobutyl)acetamide | 85 |
| PdCl₂(PPh₃)₂ | 100 | DMF | N-(4-phenyl-3-oxobutyl)acetamide | 78 |
This data is hypothetical and for illustrative purposes.
Other Metal-Catalyzed Addition and Cyclization Reactions on the Alkyne
Hydropalladation, the formal addition of a palladium hydride species across the alkyne, is a fundamental step in many palladium-catalyzed reactions of alkynes. This process can be followed by various reaction pathways, including reductive cleavage to form an alkene or further reaction with other substrates. The mechanism generally involves the formation of a palladium hydride complex, which then undergoes migratory insertion with the alkyne. This insertion can proceed with two different regiochemistries, leading to either a vinylpalladium intermediate with the palladium at the terminal carbon or the internal carbon.
Controlling regioselectivity and stereoselectivity is a central challenge in transition metal catalysis. In the context of N-(4-phenyl-3-butynyl)acetamide, the addition of reagents across the alkyne can lead to two regioisomers. The choice of ligands on the palladium catalyst plays a crucial role in directing the regioselectivity of these transformations. nih.govchemrxiv.org Bulky phosphine (B1218219) ligands, for instance, can favor the addition of the palladium complex to the less sterically hindered terminal carbon of the alkyne. nih.govchemrxiv.org This control is essential for the synthesis of specific isomers of the desired products. Similarly, the stereochemistry of the resulting double bond in addition reactions is often controlled by the reaction mechanism, with syn-addition being a common outcome in many palladium-catalyzed processes.
Mechanistic Pathways of Acetamide (B32628), N-(4-phenyl-3-butynyl)-Transformations
The acetamide group can also participate in or influence the outcome of chemical transformations, particularly in processes involving the carbonyl group.
Studies on Carbonyl Condensation Processes
While specific studies on carbonyl condensation processes directly involving the amide carbonyl of N-(4-phenyl-3-butynyl)acetamide are limited, related transformations provide insight. For instance, palladium catalysis can be employed in multi-component reactions that involve the formation of new bonds at positions beta to a carbonyl group. nih.gov A palladium-catalyzed four-component coupling reaction involving a sulfenamide, an alkyne, carbon monoxide, and a diselenide has been shown to produce (Z)-β-selenyl acrylamides with good yields and high stereoselectivity. nih.gov Although this example does not directly involve the amide carbonyl in a condensation, it highlights the intricate transformations that can be orchestrated in proximity to the amide functionality under palladium catalysis.
Identification and Characterization of Reaction Intermediates (e.g., 1,3-Oxazine Derivatives)
The transformation of N-alkynyl amides and related structures often proceeds through detectable intermediate species. While direct evidence for a 1,3-oxazine intermediate in reactions of N-(4-phenyl-3-butynyl)acetamide itself is not extensively detailed in the provided search results, the formation of analogous heterocyclic intermediates is a well-established principle in the cyclization of similar systems. For instance, Brønsted acid-catalyzed carbocyclization cascades involving alkynes can proceed through oxocarbenium or iminium ion intermediates, leading to the formation of various fused heterotricycles. rsc.org These cascades represent a formal cycloaddition where the alkyne moiety participates in an intramolecular coupling. rsc.org
In related systems, such as the cyclization of O-alkynyl carbamates, the use of copper catalysts and N-halosuccinimides as a halogen source leads to the selective formation of haloalkylidene-substituted heterocycles. researchgate.net This suggests that the reaction mechanism involves intermediates where both the alkyne and the amide-like functionality are actively involved in the bond-forming steps. The specific nature of these intermediates is highly dependent on the catalytic system and reagents employed.
Cyclization Reactions Involving the N-(4-phenyl-3-butynyl) Moiety in Precursor Systems
The phenylbutynyl moiety is a key structural component that facilitates a range of cyclization reactions, particularly when incorporated into more complex precursor molecules like β-enaminones. These reactions are fundamental in synthesizing substituted pyrroles and other heterocyclic frameworks.
N-homopropargylic β-enaminones, which incorporate a structure analogous to the N-(4-phenyl-3-butynyl) group, are versatile precursors for synthesizing polysubstituted pyrroles. rsc.org Research has demonstrated an efficient, metal-free, base-mediated intramolecular cyclization of these systems. rsc.org This transformation is significant as it tolerates a variety of substituents on the N-alkyl, N-propargylic β-enaminones, affording the desired pyrrole (B145914) derivatives in moderate to good yields. rsc.org The process highlights the utility of the β-enaminone framework in directing the cyclization pathway. researchgate.net
The general reactivity of β-enaminones is widely leveraged in the synthesis of numerous biologically active compounds and natural products, underscoring their importance in medicinal chemistry. researchgate.net Strategies involving these synthons often focus on site-selective transformations to build five- and six-membered heterocycles. researchgate.net
Halogenating agents and bases play a crucial role in promoting and directing the cyclization of alkyne-containing precursors. In reactions involving O-alkynyl carbamates, N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS), serve as effective halogen sources for aminohalogenation reactions. researchgate.net These reactions, often catalyzed by copper salts like copper(II) chloride, result in the intramolecular formation of a C-N bond and deliver haloalkylidene-substituted heterocycles. researchgate.net
Similarly, the cyclization of substituted o-allylphenols, another class of compounds with structural similarities for intramolecular reactions, can be achieved using diacetoxyiodobenzene (B1259982) in the presence of iodine (I₂) or bromine (Br₂). researchgate.net In some cases, the combination of a base, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and an acid can be used to activate a halogenating agent like NBS, leading to the formation of brominated heterocyclic products. researchgate.net This indicates that the choice of halogenating agent and the presence of a base are critical in facilitating these electrophilic cyclizations.
Table 1: Reagents in Halocyclization Reactions
| Precursor Type | Halogenating Agent | Catalyst/Base | Product Type |
|---|---|---|---|
| O-alkynyl carbamates | N-Halosuccinimide (NXS) | Copper(II) chloride | Haloalkylidene heterocycles |
| o-allylphenols | I₂ or Br₂ | Diacetoxyiodobenzene | Halomethyl-dihydrobenzofurans |
Functional Group Interconversions of the Acetamide and Phenyl Units (Excluding properties data)
The acetamide and phenyl groups of N-(4-phenyl-3-butynyl)acetamide and its derivatives offer opportunities for various functional group interconversions, expanding their synthetic utility.
The amide functional group itself can undergo several transformations. vanderbilt.edu For instance, amides can be dehydrated to form nitriles using reagents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). vanderbilt.edu Conversely, the amide can be hydrolyzed back to a carboxylic acid and an amine under acidic or basic conditions. Reduction of the amide group is also a common transformation, which can lead to the corresponding amine. vanderbilt.edu
The phenyl ring can be modified through electrophilic aromatic substitution reactions. However, specific examples directly pertaining to N-(4-phenyl-3-butynyl)acetamide are not detailed in the provided results. In a related compound, N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide, the phenyl ring is already substituted, indicating that such modifications are synthetically accessible. nih.gov The presence of activating or deactivating groups on the phenyl ring would direct the position of further substitution.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| N-(4-phenyl-3-butynyl)acetamide |
| 1,3-Oxazine |
| N-homopropargylic β-enaminone |
| Pyrrole |
| O-alkynyl carbamate |
| N-iodosuccinimide (NIS) |
| N-bromosuccinimide (NBS) |
| Copper(II) chloride |
| o-allylphenol |
| Diacetoxyiodobenzene |
| Iodine |
| Bromine |
| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Acetic Acid |
| Nitrile |
| Phosphorus pentoxide |
| Thionyl chloride |
Theoretical and Computational Chemistry Studies of N 4 Phenyl 3 Butynyl Acetamide
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and stability of a molecule.
Density Functional Theory (DFT) Calculations for Molecular Architecture and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-(4-phenyl-3-butynyl)acetamide, DFT calculations would be employed to determine its most stable three-dimensional geometry (molecular architecture). This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. Key parameters that would be determined include the lengths of the carbon-carbon triple bond, the amide C-N bond, and the orientation of the phenyl group relative to the rest of the molecule. The calculated total energy of the optimized structure would provide a measure of the molecule's thermodynamic stability.
No specific DFT data for N-(4-phenyl-3-butynyl)acetamide was found in the literature search.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
No specific HOMO-LUMO analysis for N-(4-phenyl-3-butynyl)acetamide was found in the literature search.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations would be used to explore the conformational landscape of N-(4-phenyl-3-butynyl)acetamide over time. By simulating the motion of the atoms, MD can reveal the different accessible conformations, the flexibility of the molecule, and the potential energy barriers between different conformational states. This is particularly important for understanding how the molecule might interact with biological targets or other reactants in a dynamic environment.
No specific molecular dynamics simulation studies for N-(4-phenyl-3-butynyl)acetamide were found in the literature search.
Mechanistic Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms at a molecular level.
Transition State Characterization and Energy Barrier Determination
For any chemical reaction involving N-(4-phenyl-3-butynyl)acetamide, computational methods could be used to identify the transition state structures. The transition state is the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. This information is crucial for understanding the kinetics of the reaction.
No specific transition state characterization for reactions involving N-(4-phenyl-3-butynyl)acetamide was found in the literature search.
Potential Energy Surface Mapping of Key Reaction Pathways
Mapping the potential energy surface (PES) provides a comprehensive view of a chemical reaction. The PES illustrates the energy of the system as a function of the geometric coordinates of the atoms. By mapping the PES for key reaction pathways of N-(4-phenyl-3-butynyl)acetamide, chemists could visualize the entire reaction landscape, including reactants, products, intermediates, and transition states. This would offer deep insights into the preferred reaction mechanisms.
No specific potential energy surface mapping for N-(4-phenyl-3-butynyl)acetamide was found in the literature search.
Advanced Spectroscopic and Analytical Methodologies in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structural Arrangements
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. For Acetamide (B32628), N-(4-phenyl-3-butynyl)- , a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be instrumental in assigning the chemical environment of each proton and carbon atom, thereby confirming its connectivity and stereochemistry.
Application of Advanced 1D and 2D NMR Techniques
The ¹H NMR spectrum of Acetamide, N-(4-phenyl-3-butynyl)- would provide crucial information about the number of different types of protons and their neighboring environments. For instance, a characteristic singlet would be expected for the methyl protons of the acetamide group. The methylene (B1212753) protons adjacent to the nitrogen and the alkyne would exhibit distinct multiplets, with their coupling patterns providing insights into the neighboring protons. The aromatic protons of the phenyl group would likely appear as a complex multiplet in the downfield region of the spectrum.
The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the amide, the two sp-hybridized carbons of the alkyne, the aliphatic methylene carbons, the methyl carbon, and the distinct carbons of the phenyl ring.
To definitively assign these signals and establish through-bond connectivities, a suite of 2D NMR experiments would be employed. youtube.comwikipedia.org These include:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons, for example, between the two methylene groups. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of which protons are attached to which carbons. youtube.comsdsu.edu
A hypothetical table of expected NMR data is presented below:
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| CH₃ | ~2.0 (s, 3H) | ~23 | C=O |
| N-CH₂ | ~3.5 (t, 2H) | ~40 | C=O, C≡C |
| CH₂-C≡ | ~2.6 (t, 2H) | ~20 | C≡C, Phenyl C |
| C≡C-Ph | - | ~80-90 | Phenyl C |
| C≡C-CH₂ | - | ~80-90 | N-CH₂ |
| C=O | - | ~170 | CH₃, N-CH₂ |
| Phenyl-H | ~7.2-7.4 (m, 5H) | ~128-132 | C≡C, other Phenyl C |
This table is a hypothetical representation and actual experimental values may vary.
Isotopic Labeling Strategies for Mechanistic Probes
Mass Spectrometry (MS) in Reaction Monitoring and Product Elucidation
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. nist.govopenaccessjournals.com
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. For Acetamide, N-(4-phenyl-3-butynyl)- , with a molecular formula of C₁₂H₁₃NO, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte in a complex mixture.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. researchgate.net The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure. For Acetamide, N-(4-phenyl-3-butynyl)- , characteristic fragmentation pathways would be expected. Cleavage of the amide bond is a common fragmentation pathway for amides. wikipedia.org This could lead to the formation of ions corresponding to the acetyl group and the N-(4-phenyl-3-butynyl) portion of the molecule. Other potential fragmentations could involve cleavages along the butynyl chain or loss of small neutral molecules. By analyzing these fragmentation patterns, the connectivity of the molecule can be confirmed.
A plausible fragmentation table is outlined below:
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 187 | [M]⁺ (Molecular Ion) |
| 144 | [M - CH₃CO]⁺ |
| 128 | [C₁₀H₈]⁺ (Loss of acetamide) |
| 115 | [C₉H₇]⁺ (Phenylpropargyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | [CH₃CO]⁺ |
This table represents plausible fragmentations and would require experimental verification.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light provides information about the functional groups present in a molecule.
For Acetamide, N-(4-phenyl-3-butynyl)- , the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, the C≡C stretch of the alkyne, C-H stretches of the aromatic and aliphatic portions, and various bending vibrations. The Raman spectrum would also provide information on these vibrational modes, with non-polar bonds such as the C≡C triple bond often giving a strong Raman signal.
The key expected vibrational frequencies are summarized in the following table:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | ~3100-3000 |
| C-H (Aliphatic) | Stretching | ~3000-2850 |
| C≡C (Alkyne) | Stretching | ~2260-2100 |
| C=O (Amide I) | Stretching | ~1680-1630 |
| N-H (Amide II) | Bending | ~1550 |
| C=C (Aromatic) | Stretching | ~1600-1450 |
These are approximate ranges and the exact positions of the bands can be influenced by the molecular environment.
X-ray Crystallography Data for Acetamide, N-(4-phenyl-3-butynyl)- Not Publicly Available
A thorough search of scientific literature and crystallographic databases has revealed no publicly available X-ray crystallography data for the chemical compound Acetamide, N-(4-phenyl-3-butynyl)- (CAS No. 216493-05-9). Consequently, detailed research findings regarding its solid-state structural determination, including crystal system, space group, unit cell dimensions, and specific bond lengths and angles, could not be obtained.
The investigation included searches of prominent databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), which are primary repositories for small-molecule crystal structures. Despite utilizing the compound's chemical name, synonyms, and its Chemical Abstracts Service (CAS) number, no experimental diffraction data has been deposited or published for this specific molecule.
Therefore, the generation of an article section detailing the X-ray crystallography of Acetamide, N-(4-phenyl-3-butynyl)- with the requested data tables and detailed research findings is not possible at this time due to the absence of the necessary primary scientific data.
Design and Chemical Synthesis of Novel Derivatives and Analogues of N 4 Phenyl 3 Butynyl Acetamide
Modification of the Phenyl Ring for Electronic and Steric Tuning
The electronic and steric properties of the phenyl ring can be systematically altered to probe structure-activity relationships. A powerful and widely used method for this purpose is the Sonogashira cross-coupling reaction. libretexts.orgwikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.
To achieve diversification of the phenyl ring of N-(4-phenyl-3-butynyl)acetamide, a synthetic strategy commencing with a halogenated precursor is employed. For instance, starting with a para-iodinated or brominated aniline (B41778) derivative, the acetamide (B32628) and butynyl functionalities can be introduced sequentially. The resulting N-(4-halo-phenyl-3-butynyl)acetamide can then undergo Sonogashira coupling with a variety of terminal alkynes to introduce a wide range of substituents onto the phenyl ring.
Table 1: Representative Sonogashira Coupling Reactions for Phenyl Ring Modification
| Entry | Aryl Halide | Alkyne Partner | Product |
| 1 | N-(4-iodophenyl)acetamide | Phenylacetylene (B144264) | N-(4-(phenylethynyl)phenyl)acetamide |
| 2 | N-(4-bromophenyl)acetamide | 1-Hexyne | N-(4-(hex-1-yn-1-yl)phenyl)acetamide |
| 3 | N-(4-iodophenyl)acetamide | Trimethylsilylacetylene | N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide |
| 4 | N-(4-bromophenyl)acetamide | Propargyl alcohol | N-(4-(3-hydroxyprop-1-yn-1-yl)phenyl)acetamide |
This approach allows for the introduction of alkyl, aryl, silyl, and alcohol-containing groups, thereby systematically tuning the electronic and steric profile of the phenyl moiety. The reaction conditions for Sonogashira couplings are generally mild and tolerant of various functional groups, making it a robust method for generating a library of phenyl-modified analogues. organic-chemistry.org
Diversification at the Acetamide Nitrogen for Chemical Space Exploration
The acetamide group provides another key site for structural modification. Diversification at this position can be achieved through two primary strategies: N-alkylation of the pre-formed acetamide or by varying the acyl group during the initial synthesis.
N-alkylation of secondary amides can be challenging but offers a direct route to N-substituted derivatives. rsc.org Treatment of N-(4-phenyl-3-butynyl)acetamide with a strong base, such as sodium hydride, followed by the addition of an alkyl halide can lead to the desired N-alkylated product. However, care must be taken to control the reaction conditions to avoid potential side reactions.
A more straightforward and versatile approach is to introduce diversity at the acylation step. The synthesis of the parent compound typically involves the reaction of 4-phenyl-3-butyn-1-amine with acetyl chloride or acetic anhydride (B1165640). By replacing acetyl chloride with other acyl chlorides, a wide variety of N-acyl derivatives can be readily prepared.
Table 2: Synthesis of N-Acyl Analogues of N-(4-phenyl-3-butynyl)acetamide
| Entry | Acyl Chloride | Product |
| 1 | Propionyl chloride | N-(4-phenyl-3-butynyl)propionamide |
| 2 | Benzoyl chloride | N-(4-phenyl-3-butynyl)benzamide |
| 3 | Cyclopropanecarbonyl chloride | N-(cyclopropanecarbonyl)-4-phenyl-3-butyn-1-amine |
| 4 | Chloroacetyl chloride | 2-chloro-N-(4-phenyl-3-butynyl)acetamide |
This method provides a simple and efficient way to explore the impact of different acyl groups on the properties of the molecule.
Elaboration of the Butynyl Chain for Extended Molecular Architectures
The terminal alkyne of the butynyl chain is a highly versatile functional group that can be readily elaborated to create extended molecular architectures. One of the most powerful methods for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring, linking the N-(4-phenyl-3-butynyl)acetamide scaffold to a wide variety of other molecules. rsc.orgnih.govmdpi.comresearchgate.net
The synthesis of these extended structures involves the reaction of N-(4-phenyl-3-butynyl)acetamide with an organic azide (B81097) in the presence of a copper(I) catalyst. The organic azide can be prepared from the corresponding alkyl or aryl halide and sodium azide. This strategy has been successfully employed to create a range of N-phenylacetamide-linked 1,2,3-triazole conjugates. rsc.orgnih.gov
Table 3: Elaboration of the Butynyl Chain via CuAAC Click Chemistry
| Entry | Azide Partner | Product |
| 1 | Benzyl azide | N-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)-N-(4-phenyl)acetamide |
| 2 | 1-Azido-4-methoxybenzene | N-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-N-(4-phenyl)acetamide |
| 3 | 2-Azidoethanol | N-((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)-N-(4-phenyl)acetamide |
| 4 | 3-Azidopropanoic acid | 3-(4-(((4-phenyl-3-butynyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propanoic acid |
The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for generating complex molecules from the N-(4-phenyl-3-butynyl)acetamide scaffold. researchgate.netnih.gov
Synthesis of Polyfunctionalized Derivatives for Chemical Libraries
The modular nature of the synthetic strategies described above lends itself perfectly to the creation of polyfunctionalized derivatives for the construction of chemical libraries. By combining the diversification of the phenyl ring, the acetamide group, and the butynyl chain, a vast and diverse collection of compounds can be systematically synthesized.
A powerful combinatorial approach involves the use of orthogonal reactions, such as the Sonogashira coupling and click chemistry. For example, a halogenated analogue of N-(4-phenyl-3-butynyl)acetamide can first undergo a Sonogashira coupling to introduce a specific substituent on the phenyl ring. The resulting product, still possessing the terminal alkyne, can then be subjected to a CuAAC reaction with a library of azides to generate a matrix of polyfunctionalized compounds.
This combinatorial strategy allows for the rapid exploration of a large chemical space, which is invaluable in the early stages of drug discovery and materials science research. The reliability and efficiency of both the Sonogashira coupling and click chemistry ensure that these libraries can be generated in a high-throughput manner. acs.orgresearchgate.net
Potential Areas for Further Academic Inquiry
Exploration of Novel Catalytic Systems for Alkyne Functionalization
The carbon-carbon triple bond is a cornerstone of organic synthesis, and the development of novel catalytic systems to functionalize it remains a vibrant area of research. nih.gov The internal alkyne in Acetamide (B32628), N-(4-phenyl-3-butynyl)- is an ideal substrate for investigating new catalytic transformations that offer improved selectivity, efficiency, and sustainability.
Recent advances have moved beyond traditional palladium and copper catalysts to explore a wider range of metals and innovative reaction conditions. For instance, gold-catalyzed reactions have shown exceptional proficiency in activating alkynes due to their high π-acidity. nih.gov Research could focus on applying gold(I) catalysts to induce novel cyclization or addition reactions on the butynyl scaffold. Similarly, diruthenium complexes, activated by light at room temperature, have been developed for highly regioselective and stereoselective hydrostannation of alkynes, a process that could be adapted for the subject compound. nih.gov
A significant trend is the development of recyclable and sustainable catalyst systems. mdpi.com Investigations could involve immobilizing catalysts on solid supports like silica, graphitic carbon, or within metal-organic frameworks (MOFs) and porous organic polymers (POPs). mdpi.com Such heterogeneous systems combine the high selectivity of homogeneous catalysts with the practical advantages of easy separation and reusability, aligning with the principles of green chemistry. mdpi.com
Further inquiry could explore multicomponent reactions where the alkyne is functionalized with two or more new groups in a single step. Copper-catalyzed allylboration, for example, allows for the simultaneous formation of a C-C and a C-B bond across the alkyne, creating densely functionalized and synthetically versatile products. acs.org Adapting such methods for N-(4-phenyl-3-butynyl)-acetamide could provide rapid access to complex molecular architectures.
| Catalytic System | Reaction Type | Key Advantages | Relevant Findings |
|---|---|---|---|
| Gold(I) Complexes | Multifunctionalization, Cyclization | Excellent π-acidity, mild reaction conditions. nih.gov | Enables four-component relay trifunctionalization of internal alkynes. nih.gov |
| Diruthenium Complexes (Photocatalytic) | Hydrostannation | High regio- and stereoselectivity under mild, light-activated conditions. nih.gov | Active species generated from a stable precursor using household fluorescent light. nih.gov |
| Copper/Ligand Systems | Allylboration, Carbosulfonylation | Enables asymmetric synthesis and access to stereochemically defined products. acs.orgacs.org | Provides chiral-branched borylated 1,4-dienes with high enantioselectivity. acs.org |
| Recyclable Nanoparticle Catalysts (e.g., Ag/g-C₃N₄) | Halogenation | High efficiency, catalyst reusability, sustainable. mdpi.com | Effective for chlorination, bromination, and iodination of terminal alkynes. mdpi.com |
Investigation of Non-Covalent Interactions and Supramolecular Assemblies of Analogues
Non-covalent interactions, though weaker than covalent bonds, are fundamental in dictating molecular conformation, recognition, and the formation of larger, ordered structures. mhmedical.comnih.gov The structural motifs within analogues of Acetamide, N-(4-phenyl-3-butynyl)-—the amide group (a hydrogen bond donor and acceptor), the phenyl ring (capable of π-π stacking), and the alkyne (a potential hydrogen bond acceptor)—make them excellent candidates for studies in supramolecular chemistry.
Systematic studies could probe the formation of hydrogen-bonded networks. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. openaccessjournals.com The interaction of these groups can lead to the formation of predictable one-dimensional chains or two-dimensional sheets in the solid state. Computational studies using Density Functional Theory (DFT) can be employed to calculate the energies and geometries of these interactions, providing insight into the most favorable assembly patterns. nih.gov
Furthermore, the phenyl ring invites exploration into π-π stacking and C-H···π interactions. These forces are crucial in the self-assembly of aromatic molecules. The interplay between hydrogen bonding and π-stacking could lead to complex and potentially functional supramolecular architectures. The construction of metal-organic frameworks (MOFs) using carboxyl-modified analogues as ligands is another promising avenue, creating porous materials with potential applications based on their structural properties. acs.org
The role of such non-covalent forces in directing chemical reactivity is another cutting-edge research area. Weak interactions between a substrate and a ligand-catalyst complex can be harnessed to control reaction outcomes, such as achieving site-selective functionalization at a distal position on an aromatic ring, a historically challenging task in synthesis. chemrxiv.org
| Interaction Type | Participating Groups | Potential Outcome | Method of Study |
|---|---|---|---|
| Hydrogen Bonding | Amide N-H (donor) and C=O (acceptor) | Formation of chains, sheets, and other predictable supramolecular motifs. | X-ray Crystallography, FTIR Spectroscopy, DFT Calculations. openaccessjournals.comnih.gov |
| π-π Stacking | Phenyl rings | Stabilization of crystal packing; formation of columnar structures. | X-ray Crystallography, UV-Vis Spectroscopy. |
| C-H···π Interactions | Aliphatic/Aromatic C-H bonds and Phenyl ring π-system | Directional control in molecular assembly. | X-ray Crystallography, NMR Spectroscopy. |
| Halogen Bonding | Halogenated analogues and Lewis basic sites (e.g., C=O) | Creation of robust, directional interactions for crystal engineering. | X-ray Crystallography, Computational Modeling. |
Development of Advanced Methodologies for Stereocontrol in Related Butynyl Acetamides
While Acetamide, N-(4-phenyl-3-butynyl)- itself is achiral, minor modifications can introduce stereogenic centers, making the development of stereocontrolled synthetic methods a critical area of inquiry. Achieving high levels of diastereo- and enantioselectivity is a paramount goal in modern organic synthesis.
One powerful technique for stereocontrol is the homologation of boronic esters through lithiation–borylation reactions. This method allows for the iterative assembly of stereogenic centers with a high degree of control. nih.gov Research could focus on developing chiral boronic ester analogues of the butynyl acetamide structure, which could then be used as building blocks in the synthesis of complex, stereochemically-defined molecules. nih.gov
Catalytic asymmetric synthesis offers another robust approach. For example, the copper-catalyzed asymmetric allylboration of alkynes can generate chiral borylated products with excellent enantioselectivity. acs.org Applying this methodology to alkyne-containing acetamides could produce chiral 1,4-dienes, which are versatile intermediates for further transformations. Similarly, transition metal-catalyzed reactions that proceed with anti-insertion stereochemistry can provide access to alternative stereoisomers that are often difficult to obtain through other means. acs.org
The development of novel chiral ligands is central to advancing these methodologies. New chiral phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could be designed and synthesized to improve the selectivity of metal-catalyzed additions across the alkyne bond in butynyl acetamide substrates.
Integration into Complex Organic Synthesis Strategies (Excluding therapeutic or clinical applications)
Beyond fundamental reactivity, the utility of a chemical compound is demonstrated by its integration into multistep syntheses of more complex targets. Acetamide, N-(4-phenyl-3-butynyl)- and its derivatives can serve as valuable building blocks in strategies aimed at constructing molecules for materials science or as key intermediates in the total synthesis of natural products (where the focus is on the synthetic challenge rather than the product's bioactivity).
The phenylalkyne moiety is a classic handle for cross-coupling reactions, most notably the Sonogashira coupling. This allows for the straightforward linkage of the butynyl acetamide scaffold to other molecular fragments, enabling the construction of conjugated systems. Such systems are of interest in the field of molecular electronics and organic materials.
The alkyne group is also a key participant in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). An azide-functionalized analogue of the title compound could be readily synthesized and "clicked" with various alkynes to create a library of triazole-containing compounds. This modular approach is highly efficient for generating molecular diversity.
Furthermore, the compound could be used in catalyst-guided divergent synthesis, where a single starting material can be converted into multiple, structurally distinct products by simply changing the catalyst. acs.org This modern synthetic paradigm could be applied to an enolate derived from the acetamide portion, using different chiral acyl-transfer catalysts to achieve divergent C- vs. O-acylation, leading to a variety of new molecular frameworks. acs.org The synthesis of various N-aryl 2-chloroacetamides and their subsequent reactions with nucleophiles showcases the versatility of the acetamide group in building more complex heterocyclic systems like imidazoles and pyrroles. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Acetamide, N-(4-phenyl-3-butynyl)-, and what critical parameters influence reaction yield and purity?
- Methodological Answer : Synthesis of structurally related acetamides often involves nucleophilic substitution or amidation reactions. For example, retrosynthetic analysis of similar compounds (e.g., N-(4-((3-aminopropyl)amino)butyl)-acetamide) highlights the use of amine-acetyl chloride coupling under inert atmospheres . Key parameters include reaction temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted amines or acetylating agents .
Q. How can researchers characterize the structural integrity of Acetamide, N-(4-phenyl-3-butynyl)- using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the phenyl and butynyl moieties. For instance, aromatic protons appear at 6.5–7.5 ppm, while alkyne protons resonate near 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., ±0.001 Da) and identifies fragmentation patterns.
- UV/Vis Spectroscopy : Conjugation in the butynyl-phenyl system may exhibit λmax near 255 nm, similar to structurally related acetamides .
- Infrared (IR) Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) confirm functional groups .
Q. What safety protocols should be followed when handling Acetamide, N-(4-phenyl-3-butynyl)- in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Store at –20°C in airtight containers to prevent degradation .
- Waste Disposal : Follow institutional guidelines for hazardous organic waste. Compounds with irritant properties (e.g., similar acetamides) require neutralization before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the reactivity of Acetamide, N-(4-phenyl-3-butynyl)-?
- Methodological Answer : Discrepancies often arise from incomplete force field parameterization in computational models. To address this:
- Validate computational results (e.g., DFT calculations) with experimental techniques like X-ray crystallography or variable-temperature NMR to assess conformational stability .
- Use hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to refine electronic structure predictions, especially for the alkyne moiety’s reactivity .
- Cross-check spectroscopic data (e.g., NOESY for spatial proximity) to verify predicted molecular geometries .
Q. What strategies are effective in optimizing the synthetic yield of Acetamide, N-(4-phenyl-3-butynyl)- under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test palladium/copper systems for alkyne-amide coupling, as used in analogous compounds .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, while additives like DMAP (4-dimethylaminopyridine) improve acylation efficiency .
- Kinetic Monitoring : Use in situ FTIR or HPLC to track reaction progress and identify intermediates. Adjust reaction time and temperature based on real-time data .
Q. How does the conformational flexibility of Acetamide, N-(4-phenyl-3-butynyl)- influence its interactions with biological targets, and what methods are used to study this?
- Methodological Answer :
- Conformational Analysis : Variable-temperature NMR can identify rotamers and energy barriers between conformers. For example, studies on N-lactosylacetamide derivatives revealed energy barriers of ~10–15 kcal/mol using this approach .
- Molecular Docking : Use software like AutoDock Vina to model interactions with proteins (e.g., enzymes or receptors). Focus on hydrogen bonding between the amide group and active-site residues .
- Biological Assays : Combine Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify binding affinities and thermodynamic parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
